molecular formula C15H21F3N2O2 B2602012 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1396758-07-8

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2602012
CAS No.: 1396758-07-8
M. Wt: 318.34
InChI Key: WGJDDAPQVZROIL-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H21F3N2O2 and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibition for Medical Applications

Urease inhibitors play a crucial role in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for potent urease inhibitors has led to the exploration of various compounds, including urea derivatives. Urea derivatives have shown potential in inhibiting urease activity, thereby offering a pathway for developing new treatments for these infections. This area of research holds promise for utilizing 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-(trifluoromethyl)phenyl)urea as a urease inhibitor, given its structural characteristics conducive to this biological activity (Kosikowska & Berlicki, 2011).

Urea Biosensors for Detecting Urea Concentrations

The development of urea biosensors is an essential area of research for detecting and quantifying urea concentration in various environments, including clinical settings. Urea biosensors utilize the enzyme urease to detect urea concentration, which is crucial for diagnosing conditions associated with abnormal urea levels in the human body. Given the compound's relevance to urea and urease, this compound could contribute to advancing urea biosensor technology, enhancing the accuracy and efficiency of urea detection (Botewad et al., 2021).

Drug Design and Pharmacological Applications

The unique properties of urea derivatives make them valuable in drug design, offering ways to modulate drug-target interactions. These properties can be harnessed to improve the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in medicinal chemistry. The structural features of this compound may allow it to interact with biological targets in novel ways, contributing to the development of new therapeutic agents (Jagtap et al., 2017).

Agricultural and Environmental Applications

In agriculture, the efficiency and environmental impact of nitrogen fertilizers are significant concerns. Urease inhibitors can reduce nitrogen loss from fertilizers, improving nitrogen-use efficiency and minimizing environmental pollution. Research on urease inhibitors, including compounds similar to this compound, is crucial for developing more sustainable agricultural practices. These inhibitors can also mitigate the adverse effects of urea fertilizers on seed germination and seedling growth, highlighting the potential agricultural applications of this compound (Bremner, 1995).

Properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-14(2,3)12(21)8-9-19-13(22)20-11-6-4-10(5-7-11)15(16,17)18/h4-7,12,21H,8-9H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJDDAPQVZROIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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